molecular formula C15H16FNO2S B270280 3-fluoro-N-(4-isopropylphenyl)benzenesulfonamide

3-fluoro-N-(4-isopropylphenyl)benzenesulfonamide

Cat. No. B270280
M. Wt: 293.4 g/mol
InChI Key: DPDHQHNWPFDFGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-N-(4-isopropylphenyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of sulfonamide derivatives and has been shown to possess a wide range of biological activities.

Scientific Research Applications

3-Fluoro-N-(4-isopropylphenyl)benzenesulfonamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to possess inhibitory activity against various enzymes such as carbonic anhydrase, histone deacetylase, and tyrosine kinase. These enzymes play crucial roles in various physiological processes and are often implicated in the development of diseases such as cancer, inflammation, and neurodegenerative disorders. Therefore, 3-Fluoro-N-(4-isopropylphenyl)benzenesulfonamide has the potential to be developed into therapeutic agents for the treatment of these diseases.

Mechanism of Action

The exact mechanism of action of 3-Fluoro-N-(4-isopropylphenyl)benzenesulfonamide is not fully understood. However, it is believed to exert its biological activity by binding to the active site of enzymes and inhibiting their activity. For example, it has been shown to bind to the zinc ion in the active site of carbonic anhydrase, thereby inhibiting its catalytic activity.
Biochemical and Physiological Effects:
3-Fluoro-N-(4-isopropylphenyl)benzenesulfonamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. However, the exact mechanisms underlying these effects are not fully understood and require further investigation.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-Fluoro-N-(4-isopropylphenyl)benzenesulfonamide is its high purity and stability, which makes it suitable for use in various lab experiments. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may limit its applicability in certain experiments.

Future Directions

There are several future directions for the research on 3-Fluoro-N-(4-isopropylphenyl)benzenesulfonamide. One of the most promising directions is the development of this compound into therapeutic agents for the treatment of various diseases. Another direction is the investigation of the exact mechanisms underlying its biological activity, which may provide insights into the development of new drugs targeting these mechanisms. Additionally, the synthesis of novel derivatives of 3-Fluoro-N-(4-isopropylphenyl)benzenesulfonamide may lead to the discovery of compounds with improved biological activity and pharmacological properties.

Synthesis Methods

The synthesis of 3-Fluoro-N-(4-isopropylphenyl)benzenesulfonamide involves the reaction of 4-isopropylaniline with 3-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The product is obtained in high yield and purity after purification by column chromatography.

properties

Product Name

3-fluoro-N-(4-isopropylphenyl)benzenesulfonamide

Molecular Formula

C15H16FNO2S

Molecular Weight

293.4 g/mol

IUPAC Name

3-fluoro-N-(4-propan-2-ylphenyl)benzenesulfonamide

InChI

InChI=1S/C15H16FNO2S/c1-11(2)12-6-8-14(9-7-12)17-20(18,19)15-5-3-4-13(16)10-15/h3-11,17H,1-2H3

InChI Key

DPDHQHNWPFDFGN-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F

Canonical SMILES

CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F

Origin of Product

United States

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